molecular formula C16H17ClO B564272 (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane CAS No. 1217765-70-2

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane

Cat. No. B564272
CAS RN: 1217765-70-2
M. Wt: 267.804
InChI Key: SQDWIPMYVBCJJX-NUZBOFKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INTRODUCTION (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, also known as (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, is a chiral molecule used in a variety of scientific research applications. It is a useful compound in asymmetric synthesis and has been used in numerous studies to produce a variety of compounds. This molecule is highly versatile and can be used in a variety of reactions, making it a valuable tool for research. SYNTHESIS METHOD (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane can be synthesized using a variety of methods. The most common method is a two-step reaction, which involves the addition of an aqueous solution of potassium hydroxide to an alkyl halide followed by the addition of a metal salt (such as lithium chloride). This reaction produces a chiral molecule with a chiral center at the carbon atom. The chiral center can be used to produce a variety of compounds with different properties. SCIENTIFIC RESEARCH APPLICATIONS (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been used in a variety of scientific research applications. It has been used in asymmetric synthesis to produce novel compounds with desired properties. It has also been used in the synthesis of pharmaceuticals and other compounds. Additionally, (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been used in the study of enzyme kinetics, as well as in the development of new materials. MECHANISM OF ACTION (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane acts as a Lewis base in a variety of reactions. It is capable of forming coordinate covalent bonds with other molecules, which can lead to the formation of a variety of compounds. This molecule can also act as a catalyst in some reactions, allowing for the formation of products with desired properties. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been studied for its biochemical and physiological effects. Studies have shown that it can act as an inhibitor of a variety of enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. Additionally, it has been shown to have anti-inflammatory and anti-microbial effects. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The advantages of using (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane in laboratory experiments include its high reactivity and versatility, as well as its ability to form coordinate covalent bonds. Additionally, its chiral center makes it a useful tool for asymmetric synthesis. The limitations of using (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane in laboratory experiments include its toxicity, as well as its potential to form unwanted byproducts. FUTURE DIRECTIONS The future directions of research involving (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be done to explore its potential as a catalyst in other reactions. Finally, further research could be done to explore its potential as an inhibitor of enzymes, as well as its potential to form coordinate covalent bonds.

Scientific Research Applications

Environmental Impact and Endocrine Disruption

Research indicates that certain chemicals structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, such as Bisphenol A and phthalates, act as endocrine disruptors. These compounds can interfere with the hormonal systems of humans and other animals, potentially leading to reproductive and developmental issues. Studies have highlighted the effects of these chemicals on spermatogenesis, indicating the potential for these compounds to induce germ cell apoptosis and disrupt the blood-testis barrier (Lagos-Cabré & Moreno, 2012), (Ribeiro et al., 2017).

Biomarker Development for Environmental Pollutants

Metabolomics approaches have been employed to identify biomarkers associated with exposure to chemicals like Bisphenol A. These biomarkers help in understanding the complex toxic effects these compounds have on organisms, providing insights into lactate and choline changes post-exposure (Wang et al., 2018).

Soil and Environmental Chemistry

The sorption behavior of similar phenoxy herbicides in soil and their interaction with organic matter and minerals have been studied extensively. Understanding these interactions helps in assessing the environmental impact and mobility of such compounds (Werner et al., 2012).

Industrial Applications and Catalysis

Compounds structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane have been explored for their potential use in industrial applications, including the catalytic conversion processes. Understanding the interaction and stability of these compounds can inform their use in various industrial and chemical synthesis processes (Ruy et al., 2020).

properties

IUPAC Name

1-[(1R)-3-chloro-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWIPMYVBCJJX-NUZBOFKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCCl)C2=CC=CC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.